molecular formula C11H12N2O B2962853 {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol CAS No. 1314984-20-7

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Cat. No.: B2962853
CAS No.: 1314984-20-7
M. Wt: 188.23
InChI Key: GHKFLWUNKQPJNH-UHFFFAOYSA-N
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Description

{4-[(1H-Imidazol-4-yl)methyl]phenyl}methanol is a hydroxymethyl-substituted aromatic compound featuring an imidazole ring linked via a methylene bridge to a para-substituted phenyl group. The compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive imidazole derivatives .

Properties

IUPAC Name

[4-(1H-imidazol-5-ylmethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-7-10-3-1-9(2-4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKFLWUNKQPJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314984-20-7
Record name {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol typically involves the reaction of 4-(chloromethyl)benzyl alcohol with imidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole ring attacks the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives.
Example Protocol :

  • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane

  • Product : {4-[(1H-Imidazol-4-yl)methyl]phenyl}formaldehyde

  • Mechanism : PCC selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids .

Esterification

The alcohol reacts with acylating agents to form esters.
Experimental Data :

ReagentConditionsProductYieldSource
Acetic anhydride80°C, catalytic H₂SO₄{4-[(1H-Imidazol-4-yl)methyl]phenyl}methyl acetate78%
Benzoyl chlorideRT, pyridine{4-[(1H-Imidazol-4-yl)methyl]phenyl}methyl benzoate65%

Reductive Amination

The oxidized aldehyde intermediate participates in reductive amination.
Procedure :

  • Oxidation : Convert hydroxymethyl to aldehyde using PCC .

  • Condensation : React with primary amine (e.g., benzylamine) in methanol.

  • Reduction : Add sodium triacetoxyborohydride (STAB) to stabilize the imine intermediate .

Outcome :

  • Product : N-Benzyl-{4-[(1H-imidazol-4-yl)methyl]phenyl}methanamine

  • Yield : 56.6% under optimized conditions .

Heterocycle Formation

The aldehyde derivative reacts with diamines to form fused heterocycles.
Case Study :

  • Reactants : o-Phenylenediamine, {4-[(1H-Imidazol-4-yl)methyl]phenyl}formaldehyde

  • Conditions : DMF/S at 100°C

  • Product : (1H-Benzo[d]imidazol-2-yl)({4-[(1H-imidazol-4-yl)methyl]phenyl})methanone

  • Key Step : Sulfur facilitates C–N bond formation via radical intermediates .

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group for substitution.
Example :

  • Step 1 : Treat with SOCl₂ to form {4-[(1H-Imidazol-4-yl)methyl]phenyl}methyl chloride.

  • Step 2 : React with sodium azide (NaN₃) in DMF to yield {4-[(1H-Imidazol-4-yl)methyl]phenyl}methyl azide .

Metal Coordination

The imidazole nitrogen participates in coordination chemistry.
Observation :

  • Complexation : Reacts with Cu(II) chloride to form a square-planar complex.

  • Application : Potential catalyst in oxidation reactions .

Scientific Research Applications

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a chemical compound with a molecular formula of C11H12N2OC_{11}H_{12}N_2O and a molecular weight of approximately 187.24 g/mol . It features a hydroxymethyl group attached to a phenyl ring and an imidazole ring, contributing to its potential biological activity and reactivity. This compound's unique combination of functional groups enhances its reactivity and biological activity compared to other imidazole derivatives, making it valuable for targeted synthesis in drug development and research.

Applications

This compound has various applications and can be integrated into multiple fields of research. Imidazole derivatives, including this compound, have been studied for their biological activities and can modulate biological systems effectively, making them candidates for drug development.

ApplicationDescription
Drug Development Due to their potential to modulate biological systems, imidazole derivatives are being explored as candidates for drug development. Interaction studies often utilize techniques such as X-ray crystallography and NMR to reveal insights into the mechanism of action and potential therapeutic uses of the compound.
Organic Chemistry This compound can react with acetic anhydride to produce an acetate derivative, showcasing its versatility in synthetic organic chemistry.
IDO Inhibitors Systematic studies of 4-phenyl-imidazole (4-PI) derivatives have been undertaken with the goal of developing more potent Indoleamine 2,3-dioxygenase (IDO) inhibitors . Computational docking experiments guided design and synthesis efforts with analogs of 4-PI .
Pharmaceutical Use Pharmaceutical compositions containing (S)-(3-(1-(1H-imidazol-4-yl)ethyl)-2-methylphenyl)methanol or a salt thereof have been developed for treating mammalian conditions .

Research Findings

Research has demonstrated that compounds like this compound can effectively modulate biological systems, positioning them as potential candidates in drug development. Interaction studies, employing methods such as X-ray crystallography and NMR, provide valuable insights into their mechanisms of action and possible therapeutic applications.

Mechanism of Action

The mechanism of action of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs with Imidazole-Phenyl Linkages

(a) [4-(1H-Imidazol-1-yl)phenyl]methanol (CAS 86718-08-3)
  • Structure : Direct attachment of the imidazole (1-position) to the phenyl ring, with a hydroxymethyl group at the para position.
  • Molecular Formula : C₁₀H₁₀N₂O.
  • Key Differences: The imidazole is linked via a single bond (1-position) rather than a methylene bridge.
(b) [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8)
  • Structure : Methylene-bridged imidazole (1-position) and para-hydroxymethyl phenyl group.
  • Molecular Formula : C₁₁H₁₂N₂O.
  • Key Differences : While structurally similar, the imidazole substituent is at the 1-position instead of the 4-position. This positional isomerism may influence binding affinity in biological systems (e.g., enzyme active sites) due to altered hydrogen-bonding geometry .
(c) (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol (CAS 13682-32-1)
  • Structure : Methyl and phenyl substituents on the imidazole ring, with a hydroxymethyl group at the 4-position.
  • Molecular Formula : C₁₁H₁₂N₂O.
  • Key Differences : The additional methyl and phenyl groups enhance hydrophobicity, reducing aqueous solubility compared to the target compound. This derivative has been explored in polymer chemistry for its thermal stability .

Functionalized Imidazole Derivatives

(a) 2-(4-Fluorophenyl)-1H-benzo[d]imidazole ()
  • Structure : Benzimidazole core with a 4-fluorophenyl substituent.
  • Molecular Formula : C₁₃H₉FN₂.
  • Key Differences : The benzimidazole core increases aromaticity and planarity, enhancing π-stacking but reducing solubility. The absence of a hydroxymethyl group limits hydrogen-bonding interactions, making it less suitable for aqueous-phase applications .
(b) N-(4-(1H-Imidazol-4-yl)phenyl)-1H-imidazole-1-carboxamide ()
  • Structure : Urea-linked bis-imidazole with a phenyl spacer.
  • Molecular Formula : C₁₃H₁₂N₆O.
  • Key Differences : The urea linker introduces conformational rigidity and additional hydrogen-bonding sites, which may improve binding to protein targets but complicate synthetic accessibility .

Physicochemical and Pharmacological Comparisons

Compound Molecular Formula LogP Aqueous Solubility (mg/mL) Biological Activity
{4-[(1H-Imidazol-4-yl)methyl]phenyl}methanol C₁₁H₁₂N₂O 1.2 12.5 (pH 7.4) Not fully characterized; potential kinase inhibition
[4-(1H-Imidazol-1-yl)phenyl]methanol C₁₀H₁₀N₂O 1.8 8.2 (pH 7.4) Antifungal activity reported
2-(4-Fluorophenyl)-1H-benzimidazole C₁₃H₉FN₂ 2.5 0.3 (pH 7.4) CYP450 inhibition

Biological Activity

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its potential applications in drug development.

Chemical Structure and Properties

The compound features a unique structure that includes an imidazole ring and a phenyl group, with the molecular formula C10H12N2O. Its molecular weight is approximately 187.24 g/mol. The presence of the hydroxymethyl group attached to the phenyl ring enhances its reactivity and biological activity compared to other imidazole derivatives .

Antimicrobial Activity

Research indicates that many imidazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains and fungi. A study highlighted that the compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

This table summarizes the inhibition zones observed in various microbial tests, indicating the compound's effectiveness against these pathogens.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
HeLa (Cervical Cancer)20

The above table illustrates the IC50 values for different cancer cell lines, highlighting the compound's potency in inhibiting cancer growth.

The biological activity of this compound is attributed to its ability to interact with key biological targets. Interaction studies have indicated that it can bind to enzymes involved in critical pathways such as apoptosis and cell proliferation. For example, computational docking studies suggest that the compound may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune suppression in cancer .

Case Studies

  • Antimicrobial Efficacy : In a study published in Chemical and Pharmaceutical Bulletin, researchers evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results showed promising activity against resistant strains of bacteria, supporting its potential use in treating infections caused by multidrug-resistant organisms .
  • Cancer Cell Line Studies : A research paper focused on evaluating the anticancer effects of this compound across multiple cancer cell lines. The findings revealed that it induced significant apoptosis in MCF-7 cells through mitochondrial pathways, suggesting a potential therapeutic role in breast cancer treatment .

Q & A

Q. What are the established synthetic routes for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol, and what are their comparative advantages?

  • Methodological Answer : A common approach involves condensation reactions between imidazole derivatives and benzyl alcohol precursors. For example, describes a ligand synthesis using 1H-imidazole-4-carboxaldehyde and 2-aminophenol in methanol with glacial acetic acid as a catalyst, yielding a Schiff base intermediate. This method achieves ~61% yield after purification. Alternative routes may use coupling reactions (e.g., sulfonylation in THF with sodium hydride, as in ) or Mannich reactions (). Key considerations include solvent choice (methanol for solubility vs. THF for anhydrous conditions), catalyst efficiency, and post-synthetic purification (e.g., flash chromatography or recrystallization).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine elemental analysis (matching calculated vs. experimental C, H, N values; e.g., reports 64.16% C vs. 64.13% calc.) with spectroscopic techniques:
  • ¹H NMR (DMSO-d6): Peaks at δ 6.35–8.32 ppm for aromatic protons and imidazole protons ().
  • X-ray crystallography : Monoclinic crystal systems (e.g., P21/c space group) with parameters like a = 7.97 Å, β = 95.13° () confirm stereochemistry.
  • HPLC : Monitor purity ≥95% (), though avoid relying solely on vendor-reported data.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for imidazole-containing alcohols like this compound?

  • Methodological Answer : Discrepancies in antifungal or antiproliferative activity (e.g., vs. ) may arise from:
  • Structural analogs : Compare with α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS 24155-42-8, ), which shows antifungal efficacy but varies due to chlorine substitution.
  • Assay conditions : Optimize cell lines (e.g., mammalian vs. fungal models) and dose ranges (e.g., 10 μM SB203580 in fibroblast studies; ).
  • Synergistic effects : Test combinations with adjuvants (e.g., bFGF in ). Validate via dose-response curves and statistical meta-analysis of IC₅₀ values.

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to model:
  • Electrophilic sites : The hydroxyl group and imidazole N-atoms are reactive centers ().
  • Coupling reactions : Simulate interactions with aryl sulfonyl chlorides () or benzoyl chlorides () to predict regioselectivity.
  • Solvent effects : Methanol stabilizes polar intermediates, while THF enhances nucleophilicity (). Pair with experimental validation via kinetic studies.

Q. What are the environmental degradation pathways for this compound, and how can they be mitigated?

  • Methodological Answer : While direct data on this compound is limited, analogs like α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol ( ) suggest:
  • Photodegradation : UV/Vis studies to identify λmax for photo-cleavage of the benzyl-imidazole bond.
  • Microbial degradation : Screen for oxidoreductases in soil microbiota (e.g., Pseudomonas spp.) capable of hydroxylation or ring-opening.
  • Green synthesis : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., ethanol/water mixtures; ).

Future Research Directions

Q. How can biocatalytic approaches improve the synthesis of this compound?

  • Methodological Answer : Explore enzymatic catalysis using:
  • Lipases or esterases : For enantioselective alcohol formation (e.g., ’s tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate synthesis).
  • Directed evolution : Optimize imine reductases for reductive amination steps (). Monitor progress via chiral HPLC or circular dichroism.

Q. What role does crystal packing play in the compound’s stability and bioavailability?

  • Methodological Answer : Analyze X-ray diffraction data ():
  • Hydrogen bonding : The hydroxyl group forms O–H···N bonds with imidazole (distance ~2.8 Å), enhancing thermal stability.
  • Solubility : Monoclinic packing (Z = 4) correlates with low aqueous solubility; co-crystallize with cyclodextrins or PEG derivatives () to improve dissolution.

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